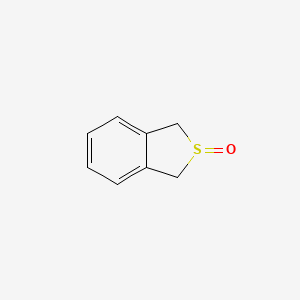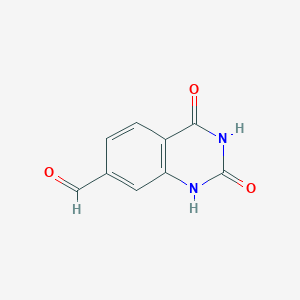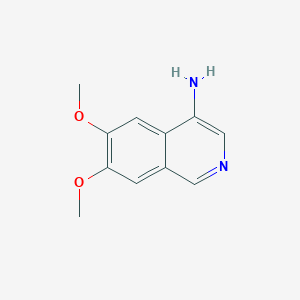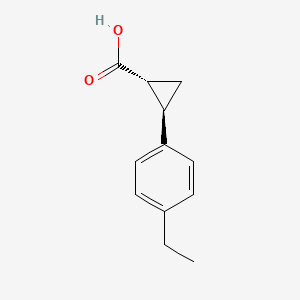
(3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a pyridine ring substituted with three phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as benzaldehyde derivatives and ammonia or amines.
Triphenyl Substitution:
Attachment of the Boronic Acid Group: The final step involves the introduction of the boronic acid group to the phenyl ring. This can be done through a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles like halogens or nitro groups can be introduced using appropriate reagents and catalysts.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of (3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-based drugs and sensors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Pyridine-3-boronic Acid: A boronic acid with a pyridine ring.
Triphenylborane: A borane with three phenyl groups.
Uniqueness
(3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid is unique due to its combination of a boronic acid group with a highly substituted pyridine ring. This structure provides enhanced stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
111950-68-6 |
|---|---|
Molekularformel |
C29H24BNO2 |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
[3-(2,4,6-triphenyl-2H-pyridin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C29H24BNO2/c32-30(33)26-17-10-18-27(21-26)31-28(23-13-6-2-7-14-23)19-25(22-11-4-1-5-12-22)20-29(31)24-15-8-3-9-16-24/h1-21,28,32-33H |
InChI-Schlüssel |
MJKPBMXBGWUOPH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)N2C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13347172.png)

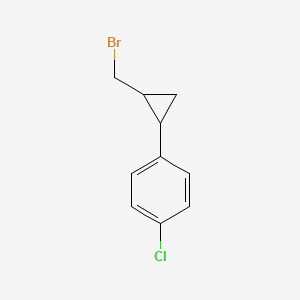
![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
![(R)-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13347196.png)
![5-Thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B13347200.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B13347211.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
![N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide](/img/structure/B13347216.png)
